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Compound of Interest

Compound Name: ML186

Cat. No.: B1663217 Get Quote

These application notes provide detailed protocols and concentration recommendations for the

use of FT671, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7

(USP7). FT671 is a valuable tool for studying the role of USP7 in various cellular processes,

including cancer biology, by modulating the stability of key proteins such as p53, MDM2, and N-

Myc.

Mechanism of Action
FT671 allosterically inhibits the deubiquitinating activity of USP7 by binding to a dynamic

pocket near the catalytic center of the enzyme in its auto-inhibited state. This prevents USP7

from removing ubiquitin chains from its substrate proteins, leading to their degradation by the

proteasome. A primary consequence of USP7 inhibition is the stabilization and activation of the

tumor suppressor protein p53, which occurs due to the degradation of its negative regulator,

the E3 ubiquitin ligase MDM2, a key substrate of USP7.[1][2] This activation of the p53

pathway leads to the induction of p53 target genes, including those involved in cell cycle arrest

(e.g., p21) and apoptosis, ultimately inhibiting tumor growth.[1][3][4] Beyond the p53-MDM2

axis, FT671 has been shown to induce the degradation of other oncogenic proteins such as N-

Myc, UHRF1, and DNMT1.[1]
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Cell Line
Cancer
Type

Assay IC50

Recomm
ended
Concentr
ation
Range

Incubatio
n Time

Referenc
e

MM.1S
Multiple

Myeloma

Cell

Viability

(CellTiter-

Glo)

33 nM
0.01 - 10

µM
120 hours [1][5]

HCT116
Colorectal

Carcinoma

Western

Blot (p53

stabilizatio

n)

- 0.1 - 10 µM 20 hours [1]

U2OS
Osteosarco

ma

Western

Blot (p53

stabilizatio

n)

- 0.1 - 10 µM 20 hours [1]

IMR-32
Neuroblast

oma

Western

Blot (N-

Myc

degradatio

n, p53

stabilizatio

n)

- 3 µM 4 hours [6]

A549
Lung

Carcinoma

Western

Blot (SP1,

β-Catenin

degradatio

n)

- 2 - 24 µM

4 hours

(pretreatm

ent)

[7]

HCT116
Colorectal

Carcinoma

Ubiquitinati

on Assay
- 10 µM 5 minutes [7]
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e

NOD-SCID

Mice

MM.1S

Xenograft

100 mg/kg

and 200

mg/kg

Oral

gavage
Daily

Significant

dose-

dependent

tumor

growth

inhibition

[1][8]

Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is adapted for determining the IC50 of FT671 in a multiple myeloma cell line

(MM.1S).

Materials:

MM.1S cells

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 1%

penicillin/streptomycin, and 10 mM HEPES, pH 7.4

FT671 (stock solution in DMSO)

384-well black, clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed MM.1S cells at a density of 3,500 cells per well in 40 µL of complete RPMI-1640

medium in a 384-well plate.
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Incubate the plate at 37°C in a 5% CO2 humidified incubator for 12 hours to allow cells to

acclimate.

Prepare a serial dilution of FT671 in complete medium. The final concentrations should

typically range from 0.01 µM to 10 µM. A DMSO control (vehicle) should be included.

Add 10 µL of the diluted FT671 or vehicle control to the respective wells.

Incubate the plate for 120 hours at 37°C in a 5% CO2 incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

Add 25 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the IC50 value by plotting the luminescence signal against the log of the FT671

concentration and fitting the data to a four-parameter dose-response curve.

Western Blot for Protein Stabilization/Degradation
This protocol describes the detection of p53 stabilization in HCT116 cells following FT671

treatment.

Materials:

HCT116 cells

Complete growth medium (e.g., McCoy's 5A)

FT671 (stock solution in DMSO)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit
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Laemmli sample buffer (4x)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-β-actin or Vinculin as a loading

control)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with varying concentrations of FT671 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle

control) for 20 hours.

Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by

adding 4x Laemmli buffer and boiling at 95°C for 5 minutes.

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-p53) diluted in blocking buffer

overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking

buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

For loading control, strip the membrane and re-probe with an antibody against a

housekeeping protein like β-actin or Vinculin.

Apoptosis Assay by Flow Cytometry (Annexin V/PI
Staining)
This protocol outlines a general procedure for assessing apoptosis induced by FT671.

Materials:

Cancer cell line of interest

Complete growth medium

FT671 (stock solution in DMSO)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer
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Procedure:

Seed cells in 6-well plates and treat with the desired concentrations of FT671 and a vehicle

control for a specified time (e.g., 24, 48, or 72 hours).

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with

complete medium.

Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

Wash the cells twice with cold PBS.

Resuspend the cells in 100 µL of 1x Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1x Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+)

cells.
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Caption: Signaling pathway of USP7 inhibition by FT671.
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Caption: Experimental workflow for a cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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